molecular formula C27H30NNaO3S2 B12964801 Sodium (4-((([1,1'-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide

Sodium (4-((([1,1'-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide

Cat. No.: B12964801
M. Wt: 503.7 g/mol
InChI Key: HZTQDBNGISDGKD-UHFFFAOYSA-M
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Description

Sodium (4-((([1,1’-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide is a complex organic compound featuring a biphenyl group, a thioether linkage, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (4-((([1,1’-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide typically involves multiple steps, including the formation of the biphenyl group, the introduction of the thioether linkage, and the final amide formation. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Sodium (4-((([1,1’-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (e.g., chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated biphenyls

Mechanism of Action

The mechanism of action of Sodium (4-((([1,1’-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the thioether and amide functionalities can form hydrogen bonds and coordinate with metal ions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (4-((([1,1’-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(methylsulfonyl)amide
  • Sodium (4-((([1,1’-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(ethylsulfonyl)amide

Uniqueness

Sodium (4-((([1,1’-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide is unique due to its hexylsulfonyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced membrane permeability . This makes it particularly valuable in applications requiring specific solubility and interaction profiles.

Properties

Molecular Formula

C27H30NNaO3S2

Molecular Weight

503.7 g/mol

IUPAC Name

sodium;hexylsulfonyl-[4-[(4-phenylphenyl)methylsulfanylmethyl]benzoyl]azanide

InChI

InChI=1S/C27H31NO3S2.Na/c1-2-3-4-8-19-33(30,31)28-27(29)26-17-13-23(14-18-26)21-32-20-22-11-15-25(16-12-22)24-9-6-5-7-10-24;/h5-7,9-18H,2-4,8,19-21H2,1H3,(H,28,29);/q;+1/p-1

InChI Key

HZTQDBNGISDGKD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCS(=O)(=O)[N-]C(=O)C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C3=CC=CC=C3.[Na+]

Origin of Product

United States

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